3-Fluoro-4-thiomorpholinoaniline, with the molecular formula and a molecular weight of 212.29 g/mol, is a synthetic compound characterized by a fluorinated aniline structure linked to a thiomorpholine ring. Its IUPAC name is 3-fluoro-4-thiomorpholin-4-ylaniline. The compound features a benzene ring substituted at the 3-position with a fluorine atom and at the 4-position with a thiomorpholine moiety, which replaces the oxygen typically found in morpholine with sulfur. This structural configuration imparts unique chemical properties, making it a valuable building block in organic synthesis and medicinal chemistry .
Research indicates that 3-fluoro-4-thiomorpholinoaniline exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Studies have demonstrated its potential efficacy against gram-positive bacteria, and derivatives of this compound have been developed to enhance these properties. For instance, Schiff bases derived from this aniline have shown improved biofilm inhibition compared to standard antibiotics .
The synthesis of 3-fluoro-4-thiomorpholinoaniline typically involves:
3-Fluoro-4-thiomorpholinoaniline serves as a versatile intermediate in various applications:
Interaction studies involving 3-fluoro-4-thiomorpholinoaniline have focused on its biological activity against microbial strains and cancer cell lines. Notably, research has evaluated its derivatives for their ability to inhibit biofilm formation and exhibit cytotoxic effects on cancer cells such as MCF-7 (breast cancer) and HeLa (cervical carcinoma) cells. These studies suggest that modifications to the core structure can enhance therapeutic efficacy through structure-activity relationship analysis .
Several compounds share structural similarities with 3-fluoro-4-thiomorpholinoaniline, each exhibiting unique properties:
Compound Name | Similarity Index | Key Features |
---|---|---|
3-Fluoro-4-morpholinoaniline | 0.77 | Lacks thiomorpholine; primarily used in OLEDs |
2-Fluoro-4-morpholinobenzaldehyde | 0.76 | Contains an aldehyde group; used in synthesis |
(3-Fluoro-5-morpholinophenyl)boronic acid | 0.71 | Boronic acid functionality; used in coupling reactions |
6-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine | 0.71 | Exhibits different heterocyclic properties |
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline | 0.77 | Contains piperazine; used in drug design |
These compounds highlight the structural diversity within fluorinated anilines and their derivatives while emphasizing the unique role of the thiomorpholine ring in enhancing biological activity and reactivity of 3-fluoro-4-thiomorpholinoaniline .